A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†

Chemical Communications Pub Date: 2016-06-10 DOI: 10.1039/C6CC03098J

Abstract

A new DNA building block (dTetU) bearing a tetrazole and allyloxy group at N-phenyl ring linked through an aminopropynyl linker to the 5-position of 2′-deoxyuridine was synthesized. The modified DNA can be lit up via a photoinduced intramolecular tetrazole–alkene cycloaddition reaction, but quenched when the fully-matched double strand is formed. This conspicuous difference in fluorescence could open a door for DNA single nucleotide polymorphism (SNP) typing.

Graphical abstract: A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing
A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
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